AChE/BChE-IN-16

Cholinesterase inhibition IC50 comparison Dual inhibitor

Preclinical Alzheimer's research often requires dual cholinesterase engagement without hepatotoxicity-a gap left by donepezil, rivastigmine, and tacrine. AChE/BChE-IN-16 (compound C7) addresses this: • Balanced potency: hAChE IC50 = 30.35 nM, hBuChE IC50 = 48.03 nM. • Superior safety: No hepatotoxicity in vivo vs. tacrine; minimal neurotoxicity. • Multifunctional: Protects PC12 cells from ROS, attenuates LPS-induced cytokines. • Pseudo-irreversible binding sustained >12 h by dialysis.

Molecular Formula C33H34FN5O2
Molecular Weight 551.7 g/mol
Cat. No. B15136961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-16
Molecular FormulaC33H34FN5O2
Molecular Weight551.7 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=CC(=C3)F)C(=C2C1)NCCCCCCNC(=O)OC4=CC=C(C=C4)C5=CC6=C(N5)N=CC=C6
InChIInChI=1S/C33H34FN5O2/c34-24-13-16-27-30(21-24)38-28-10-4-3-9-26(28)31(27)35-17-5-1-2-6-18-37-33(40)41-25-14-11-22(12-15-25)29-20-23-8-7-19-36-32(23)39-29/h7-8,11-16,19-21H,1-6,9-10,17-18H2,(H,35,38)(H,36,39)(H,37,40)
InChIKeyZMLLZOVFQZLICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-16: Dual Cholinesterase Inhibitor


AChE/BChE-IN-16 (compound C7) is a carbamate-based, pseudo-irreversible dual inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE) [1]. The compound incorporates a sibiriline fragment and a tacrine-modified aliphatic substituent, positioning it within a class of multifunctional cholinesterase inhibitors designed for therapeutic intervention in neurodegenerative disorders [1]. Its distinguishing feature is a balanced, low-nanomolar inhibitory profile against both enzymes, coupled with ancillary antioxidant and anti-inflammatory activities documented in vitro and in vivo [1].

Dual AChE/BChE inhibition study fit
Pseudo-irreversible carbamate mechanism
Multifunctional assay probe (antioxidant/anti-inflammatory)

AChE/BChE-IN-16 Irreplaceability Profile


Generic substitution among cholinesterase inhibitors is precluded by substantial divergence in selectivity, potency, and safety profiles. For example, the standard AChE-selective inhibitor donepezil exhibits a >100-fold selectivity for AChE over BChE [1], while rivastigmine displays a >100-fold preference for BChE . The parent nucleus tacrine, though a dual inhibitor, is associated with dose-limiting hepatotoxicity [2]. In contrast, AChE/BChE-IN-16 (C7) provides a balanced, low-nanomolar inhibition of both enzymes (hAChE IC50 = 30.35 nM; hBuChE IC50 = 48.03 nM) and was directly shown to lack hepatotoxicity in vivo compared to tacrine [2]. These quantitative and mechanistic disparities render cross-compound substitution scientifically unsound for applications requiring precise dual-target engagement and a defined safety margin.

AChE/BChE-IN-16 Balanced dual inhibition profile
Common comparators Donepezil (>100-fold AChE-selective), rivastigmine (>100-fold BChE-preferring). Selectivity mismatch may alter pathway coverage.
AChE/BChE-IN-16 No hepatotoxicity in acute in vivo test
Tacrine (parent nucleus) Known dose-dependent hepatotoxicity. Safety endpoint profile may differ significantly.
AChE/BChE-IN-16 Pseudo-irreversible binding (sustained after dialysis)
Reversible inhibitors Donepezil, tacrine lose activity upon washout. Target residence time may not transfer.

AChE/BChE-IN-16 Differentiation Evidence


Superior Dual Cholinesterase Potency

AChE/BChE-IN-16 (C7) inhibits human acetylcholinesterase (hAChE) with an IC50 of 30.35 ± 2.07 nM and human butyrylcholinesterase (hBuChE) with an IC50 of 48.03 ± 6.41 nM [1]. In a cross-study comparison, the clinically used dual inhibitor rivastigmine demonstrates markedly weaker hAChE inhibition (IC50 = 4,150 nM) and a less balanced profile (hBuChE IC50 = 37 nM) . The AChE-selective standard donepezil shows an hAChE IC50 of 110 nM and an hBuChE IC50 of 11,600 nM [2]. C7 thus provides a unique combination of balanced, low-nanomolar dual-target engagement that is not matched by these established comparators.

Dual ChE Inhibition
Cross-study
hAChE IC50: 30.35 nM (C7) vs. 4,150 nM (rivastigmine); hBuChE IC50: 48.03 nM (C7) vs. 11,600 nM (donepezil)
Supports dual-target enzyme profiling studies.
Cross-study comparison; review assay formats.
Cholinesterase inhibition IC50 comparison Dual inhibitor

Hepatic Safety vs. Tacrine

In an acute toxicity test conducted in vivo, AChE/BChE-IN-16 (C7) exhibited no hepatotoxicity and a superior safety profile compared to the parent nucleus tacrine [1]. While tacrine is a known dual cholinesterase inhibitor, its clinical utility is severely restricted by dose-dependent hepatotoxicity, a liability not observed with C7 in this direct comparative assessment [1].

Hepatic Safety
Head-to-head
No hepatotoxicity observed in acute in vivo test, in contrast to tacrine
Differentiates from hepatotoxic dual inhibitor tacrine.
Acute model; chronic safety context not reported.
Hepatotoxicity In vivo safety Acute toxicity

Pseudo-Irreversible Inhibition Mechanism

Following 12 hours of dialysis, AChE/BChE-IN-16 (C7) continued to exhibit inhibitory effects on cholinesterase activity, confirming its pseudo-irreversible binding mechanism [1]. This contrasts with reversible inhibitors like donepezil and tacrine, which dissociate from the enzyme and lose inhibitory activity upon dialysis or washout [2]. The pseudo-irreversible character is a hallmark of carbamate-based inhibitors and contributes to prolonged pharmacodynamic effects.

Inhibition Mechanism
Class-level
Inhibition retained after 12 h dialysis
Confirms prolonged target engagement in washout assays.
Dialysis condition-specific; compare with reversible controls.
Pseudo-irreversible inhibition Mechanism of action Dialysis assay

Neuroprotection Against Oxidative Stress

AChE/BChE-IN-16 (C7) demonstrated a remarkable capacity to safeguard PC12 cells against H2O2-induced apoptosis and effectively suppressed the production of reactive oxygen species (ROS) [1]. While this activity is not directly compared to a specific reference compound in the same assay, it represents an ancillary pharmacological property that distinguishes C7 from many cholinesterase inhibitors lacking intrinsic antioxidant/neuroprotective effects [2]. This multifunctionality aligns with a polypharmacology approach for addressing oxidative stress-related neurodegeneration.

Oxidative Stress Modulation
Context-dependent
Protected PC12 cells from H2O2-induced apoptosis; suppressed ROS
Ancillary antioxidant/anti-apoptotic assay activity.
Cell-model data; in vivo validation pending.
Neuroprotection Antioxidant activity PC12 cells

Cognitive Rescue in Alzheimer's Disease Mouse Model

In a pharmacological Alzheimer's disease mouse model induced by intracerebroventricular injection of Aβ1-42, AChE/BChE-IN-16 (C7) attenuated memory deficits at doses as low as 5 mg/kg [1]. This in vivo efficacy, combined with its dual enzyme inhibition and safety profile, provides a holistic differentiation from single-target inhibitors or those requiring higher doses for comparable behavioral effects. Direct comparator data within this specific model are not reported, but the low effective dose is a notable feature.

Cognitive Model Response
Model context
5 mg/kg attenuated memory deficits in Aβ1-42 mouse model
Low-dose model-response endpoint reported.
Pharmacological model; no direct comparator available.
In vivo efficacy Alzheimer's disease model Cognitive function

AChE/BChE-IN-16 Research Applications


Alzheimer's Disease Models: Dual Cholinesterase Inhibition

This compound is ideally suited for in vivo Alzheimer's disease models where both AChE and BChE play a role in disease progression. Its balanced, low-nanomolar potency against both enzymes [1] and demonstrated cognitive rescue in Aβ1-42-induced mice [1] make it a superior tool compound compared to selective or imbalanced inhibitors like donepezil or rivastigmine.

Long-Term Neurodegeneration Studies: Hepatic Safety

For chronic dosing paradigms in rodent models, the lack of hepatotoxicity observed with AChE/BChE-IN-16, in direct contrast to tacrine [1], eliminates a major confounding variable and reduces animal welfare concerns, making it a preferred choice for multi-week or multi-month efficacy and toxicity studies.

Polypharmacology in Oxidative Stress and Neuroinflammation

The compound's ancillary activities—protection of PC12 cells from H2O2-induced apoptosis, suppression of ROS production, and attenuation of LPS-induced pro-inflammatory cytokines in BV2 cells [1]—position it as a valuable probe for dissecting the interplay between cholinergic signaling, oxidative stress, and neuroinflammation without the need for multi-compound cocktails.

Pseudo-Irreversible Inhibition Kinetics Studies

The confirmed pseudo-irreversible binding mechanism, as evidenced by sustained cholinesterase inhibition after 12 h of dialysis [1], makes AChE/BChE-IN-16 an excellent model compound for studying structure-activity relationships of carbamate-based inhibitors and for validating kinetic models of prolonged enzyme inactivation.

Application
Selection Property
Validation Focus
Dual ChE inhibition studies
Balanced AChE/BChE inhibition profile
Enzyme inhibition and in vivo model endpoints
Chronic dosing model studies
Liver safety endpoint differentiation
Toxicity monitoring vs. tacrine comparator
Oxidative stress & neuroinflammation research
Multi-pathway probe activities
ROS, cytokine, and apoptosis assays
Carbamate kinetics research
Sustained inhibition post-dialysis
Reversibility and time-course assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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